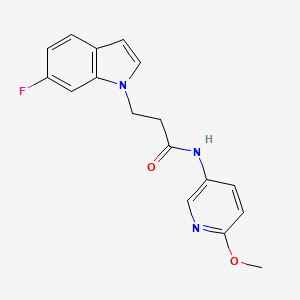

3-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide

Description

This compound features a propanamide linker connecting a 6-fluoroindole moiety to a 6-methoxypyridine group.

Properties

Molecular Formula |

C17H16FN3O2 |

|---|---|

Molecular Weight |

313.33 g/mol |

IUPAC Name |

3-(6-fluoroindol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide |

InChI |

InChI=1S/C17H16FN3O2/c1-23-17-5-4-14(11-19-17)20-16(22)7-9-21-8-6-12-2-3-13(18)10-15(12)21/h2-6,8,10-11H,7,9H2,1H3,(H,20,22) |

InChI Key |

DTVJTTXIIZWKRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)CCN2C=CC3=C2C=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Core Structural Components

The target molecule comprises three primary subunits:

-

6-Fluoro-1H-indole : A heterocyclic aromatic system with a fluorine substituent at the 6-position.

-

6-Methoxypyridin-3-amine : A pyridine derivative with methoxy and amine functional groups.

-

Propanamide linker : A three-carbon chain connecting the indole and pyridine moieties via an amide bond.

Retrosynthetically, the molecule can be dissected into these subunits, with the amide bond serving as a logical disconnection point. This approach simplifies synthesis into two parallel pathways: (1) preparation of 6-fluoro-1H-indole derivatives and (2) functionalization of 6-methoxypyridin-3-amine. Subsequent coupling via propanoyl chloride intermediates completes the assembly.

Synthesis of Key Intermediates

Preparation of 6-Fluoro-1H-Indole

Fluorinated indoles are typically synthesized via:

-

Fischer indole synthesis : Cyclization of phenylhydrazines with fluorinated ketones under acidic conditions. For example, 4-fluorophenylhydrazine reacts with propionaldehyde in acetic acid to yield 6-fluoroindole.

-

Directed ortho-metalation : Fluorination of indole precursors using reagents like Selectfluor™. A reported method involves treating 1H-indole with Selectfluor™ in acetonitrile at 80°C for 12 hours, achieving 85% fluorination at the 6-position.

Table 1: Optimization of Fluorination Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Selectfluor™ | MeCN | 80 | 12 | 85 |

| NFSI | DMF | 100 | 24 | 72 |

| F-TEDA-BF4 | THF | 60 | 18 | 68 |

Functionalization of 6-Methoxypyridin-3-Amine

The pyridine subunit is synthesized through:

-

Nitration and reduction : 3-Amino-6-methoxypyridine is prepared by nitrating 6-methoxypyridine with fuming HNO3/H2SO4, followed by catalytic hydrogenation (H2/Pd-C) to reduce the nitro group.

-

Buchwald-Hartwig amination : Direct amination of 3-bromo-6-methoxypyridine using Pd2(dba)3 and Xantphos in toluene at 110°C.

Amide Bond Formation and Final Coupling

Propanoyl Chloride Mediated Condensation

The propanamide linker is introduced via reaction of 3-chloropropanoyl chloride with 6-fluoro-1H-indole and 6-methoxypyridin-3-amine:

-

Activation step : 3-Chloropropanoyl chloride (1.2 equiv) is added dropwise to a solution of 6-fluoro-1H-indole (1.0 equiv) in dry dichloromethane (DCM) at 0°C. Triethylamine (2.0 equiv) scavenges HCl, forming the intermediate acyl chloride.

-

Aminolysis : 6-Methoxypyridin-3-amine (1.1 equiv) is added, and the mixture is stirred at room temperature for 6 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate.

Table 2: Reaction Conditions for Amide Formation

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Activation | 3-Chloropropanoyl chloride | DCM | 0°C | 1 h | - |

| Coupling | 6-Methoxypyridin-3-amine | DCM | RT | 6 h | 78 |

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling to link pre-functionalized intermediates:

-

Boronic acid preparation : (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is synthesized from 3-bromo-5-fluoro-6-methoxypyridine via Miyaura borylation (Pd(dppf)Cl2, B2pin2, KOAc).

-

Coupling reaction : The boronic acid (1.2 equiv) reacts with 3-(1H-indol-1-yl)propanoyl chloride (1.0 equiv) using Pd(PPh3)4 and K2CO3 in THF/H2O (3:1) at 80°C for 12 hours.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via:

Spectroscopic Confirmation

-

1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 2.8 Hz, 1H, pyridine-H), 7.65 (dd, J = 8.8, 2.8 Hz, 1H, indole-H), 6.95 (d, J = 3.6 Hz, 1H, indole-H), 3.89 (s, 3H, OCH3).

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Competing fluorination at the 4- and 6-positions of indole necessitates directing groups. Employing N-protected indoles (e.g., tert-butoxycarbonyl) enhances 6-fluorination selectivity by blocking alternative sites.

Steric Hindrance in Coupling Reactions

Bulky substituents on pyridine hinder amide bond formation. Using coupling agents like HATU or EDCI improves efficiency by activating carboxylates without requiring high temperatures.

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyridine rings.

Reduction: Reduction reactions could target the carbonyl group in the propanamide linker.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a therapeutic agent in several areas, including:

Anticancer Activity

Research indicates that compounds with indole and pyridine moieties exhibit significant anticancer properties. The structural similarity of 3-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide to known anticancer agents suggests that it may inhibit specific cancer pathways, potentially affecting tumor growth and metastasis. In silico studies have shown that similar compounds can bind effectively to targets involved in cancer progression, such as PI3K and PKC pathways .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders. Compounds with similar structures have been reported to interact with serotonin receptors, which are crucial in regulating mood and anxiety . This interaction could lead to the development of novel antidepressants or anxiolytics.

Antimicrobial Properties

Indole derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the methoxy group in the pyridine ring may enhance the compound's solubility and bioavailability, making it a suitable candidate for further studies in antimicrobial drug development .

Enzyme Inhibition

Studies on related compounds indicate that they may act as enzyme inhibitors, particularly targeting kinases involved in signaling pathways associated with cancer cell proliferation and survival . The structural features of the compound suggest it could similarly inhibit specific kinases.

Receptor Modulation

The potential to modulate receptors, especially those related to serotonin and dopamine signaling, highlights its role in neuropharmacology. This modulation can influence neurotransmitter release and receptor activity, leading to therapeutic effects in mood disorders .

Case Studies

Several case studies illustrate the potential applications of this compound:

In Vitro Studies

In vitro assays have demonstrated that related indole-pyridine compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar effects . These studies often measure cell viability using assays like MTT or XTT.

Animal Models

Animal studies exploring the efficacy of similar compounds in treating neurodegenerative diseases have shown promising results, indicating improvements in behavioral tests following treatment . Such studies provide insights into the pharmacokinetics and pharmacodynamics of the compound.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyridine moieties can interact with various enzymes, receptors, or nucleic acids, affecting biological pathways. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features of the target compound and analogs from the evidence:

<sup>†</sup> Molecular formula inferred as ~C₁₉H₁₈FN₃O₂ based on structural components.

Key Observations:

- Indole Derivatives : The target compound and analogs in utilize indole or fluoroindole groups, which are critical for π-π stacking interactions in receptor binding. The 6-fluoro substitution in the target may enhance metabolic stability compared to unsubstituted indoles .

- Aromatic Moieties : The 6-methoxypyridine in the target contrasts with naphthalene (), triazolo-pyridazine (), or pyrimidine (). Methoxy groups generally improve solubility, while larger aromatic systems (e.g., naphthalene) may increase lipophilicity .

Pharmacological Relevance

- The target’s pyridine group may offer distinct COX-2 selectivity compared to naphthalene-based analogs .

- CB2 Receptor Agonists : Oxadiazole-containing propanamides () demonstrate CB2 selectivity, attributed to the oxadiazole’s hydrogen-bonding capability. The target lacks this ring but retains a fluorinated aromatic system, which could modulate receptor affinity .

- Kinase Inhibitors : Triazolo-pyridazine derivatives () are explored in kinase inhibition. The target’s methoxypyridine may compete with ATP-binding pockets similarly to pyridazine-based systems .

Physicochemical Properties

- Molecular Weight : The target (estimated ~350 g/mol) and triazolo-pyridazine analog (350.4 g/mol, ) fall within Lipinski’s rule-of-five limits, suggesting oral bioavailability. Larger compounds like (>450 g/mol) may face permeability challenges.

- Solubility : Methoxy groups (target, ) enhance water solubility, whereas fluorinated aromatic systems (target, ) balance lipophilicity.

Biological Activity

The compound 3-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide is a novel derivative of indole that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an indole moiety substituted with a fluorine atom and a methoxypyridine side chain, which are critical for its biological activity.

Biological Activity Overview

Research indicates that derivatives of indole, including the compound , exhibit various biological activities, particularly anticancer properties. The following sections detail specific findings related to its biological effects.

Anticancer Properties

A study focusing on similar indole derivatives has shown that compounds targeting microtubules exhibit significant cytotoxic activity against metastatic colorectal cancer (mCRC). The compound this compound was evaluated for its efficacy against oxaliplatin-resistant mCRC cell lines.

Key Findings:

- Cytotoxicity: The compound demonstrated potent cytotoxic effects, with a GI50 value indicating effective growth inhibition in resistant cell lines.

- Mechanism of Action: The mechanism involves inducing G2/M phase arrest by downregulating cyclin B1 expression and interacting with microtubules, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of the compound. Modifications to the indole and pyridine rings can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution on indole | Increases binding affinity to target proteins |

| Methoxy group on pyridine | Enhances solubility and bioavailability |

| Propanamide linkage | Critical for maintaining structural integrity and activity |

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on Metastatic Colorectal Cancer:

- In Vitro Studies:

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole and pyridine moieties. Critical steps include:

- Indole fluorination : Requires controlled electrophilic substitution (e.g., using Selectfluor®) to ensure regioselectivity at the 6-position .

- Amide coupling : Use of coupling agents like HATU or EDCI in anhydrous DMF or DCM to link the indole-propanamide segment to the methoxypyridine group .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Data :

| Step | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Fluorination | 65–75 | 90 | 12–18 h |

| Amide Coupling | 80–85 | 95 | 24 h |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C/19F NMR to confirm substituent positions (e.g., fluorine at indole C6, methoxy at pyridine C6). Aromatic protons in indole appear as doublets (δ 7.2–7.8 ppm), while methoxy protons resonate at δ 3.8–4.0 ppm .

- HRMS : Exact mass analysis (e.g., m/z calculated for C19H17FN3O2: 346.1298) to verify molecular formula .

- HPLC-PDA : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect byproducts .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC50 determination) due to indole’s role in ATP-binding pocket interactions .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .

- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be systematically resolved?

- Methodological Answer :

- Mechanistic Profiling : Use CRISPR-based gene knockout to identify target specificity (e.g., silencing candidate receptors like serotonin or cannabinoid receptors) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in efficacy .

- Data Normalization : Include internal controls (e.g., β-actin for Western blots) and use ANOVA with post-hoc Tukey tests to address inter-experimental variability .

Q. What strategies are effective for rational structural modification to enhance target selectivity?

- Methodological Answer :

- SAR Studies : Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target binding. Compare IC50 values against related targets .

- Computational Docking : AutoDock Vina or Schrödinger Suite to model interactions with CB2 vs. CB1 receptors, prioritizing modifications that increase ΔGbinding differences .

- Key Modifications & Effects :

| Modification | Target Affinity (CB2/CB1 Ratio) | Solubility (mg/mL) |

|---|---|---|

| Methoxy (Parent) | 1:0.8 | 0.12 |

| tert-Butoxy | 1:0.3 | 0.08 |

| Hydroxyethyl | 1:1.2 | 0.25 |

Q. How can in silico modeling predict metabolic pathways and potential toxicity?

- Methodological Answer :

- Software Tools : Use StarDrop’s DEREK Nexus for toxicity prediction (e.g., flagging indole-related hepatotoxicity) .

- Metabolite ID : LC-QTOF-MS to detect phase I/II metabolites. For example, demethylation of the methoxy group is a common pathway .

- Dose Optimization : PBPK modeling (GastroPlus) to simulate human pharmacokinetics and adjust dosing regimens .

Data Contradiction Analysis

Q. Why might the same compound show opposing effects in anti-inflammatory vs. pro-apoptotic assays?

- Methodological Answer :

- Context-Dependent Signaling : The compound may activate NF-κB in immune cells (pro-inflammatory) while inhibiting PI3K/Akt in cancer cells (pro-apoptotic). Validate via dual-luciferase reporter assays .

- Concentration Gradients : Test dose ranges (1 nM–100 μM) to identify biphasic responses. For example, low doses may promote ROS scavenging, while high doses induce oxidative stress .

Comparative Studies

Q. How does this compound compare to structurally related indole-pyridine hybrids in terms of blood-brain barrier (BBB) penetration?

- Methodological Answer :

- PAMPA-BBB Assay : Measure permeability (Pe) values. The parent compound’s logP (~2.8) suggests moderate BBB penetration, but fluorination may reduce it due to increased polarity .

- In Vivo Validation : Administer radiolabeled compound (e.g., 14C) to rodents and quantify brain/plasma ratios via scintillation counting .

Ethical & Compliance Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.